molecular formula C14H17NOS B1680385 N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide CAS No. 180304-07-8

N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide

Cat. No.: B1680385
CAS No.: 180304-07-8
M. Wt: 247.36 g/mol
InChI Key: PICRXJDULXLJCZ-UHFFFAOYSA-N
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Description

S22153 is a synthetic organic compound known for its potent antagonistic activity on melatonin receptors, specifically the MT1 and MT2 subtypes. It has been widely used in scientific research to study the physiological and pharmacological roles of melatonin receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S22153 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the benzothiophene core and subsequent functionalization to introduce the ethyl and acetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of S22153 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

S22153 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and substituted benzothiophenes .

Scientific Research Applications

S22153 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the structure-activity relationship of melatonin receptors.

    Biology: Helps in understanding the role of melatonin receptors in circadian rhythms and other physiological processes.

    Medicine: Investigated for its potential therapeutic applications in sleep disorders, depression, and other neurological conditions.

    Industry: Utilized in the development of new drugs targeting melatonin receptors.

Mechanism of Action

S22153 exerts its effects by binding to melatonin receptors MT1 and MT2, thereby blocking the action of melatonin. This antagonistic activity disrupts the normal signaling pathways mediated by these receptors, leading to alterations in circadian rhythms and other physiological processes. The molecular targets include the G-protein coupled receptors MT1 and MT2, and the pathways involved are related to the regulation of sleep-wake cycles and mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of S22153

S22153 is unique due to its high specificity and potency as a melatonin receptor antagonist. Unlike agonists like agomelatine, ramelteon, and tasimelteon, S22153 does not activate the receptors but rather blocks them, making it a valuable tool for studying the inhibitory pathways of melatonin signaling .

Properties

IUPAC Name

N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NOS/c1-3-11-4-5-14-13(8-11)12(9-17-14)6-7-15-10(2)16/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICRXJDULXLJCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)SC=C2CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide
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N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide
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N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide
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N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide

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